[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine
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Overview
Description
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine: is a complex organic compound that features both an indole and a furan moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The furan ring, on the other hand, is a five-membered aromatic ring with one oxygen atom, which is often found in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole or furan rings.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indole and furan derivatives, which can have enhanced biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it is used to study the interactions of indole and furan derivatives with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, including serotonin and dopamine receptors, while the furan ring can interact with enzymes involved in metabolic pathways . These interactions can lead to the modulation of biological processes, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Furan-2-carboxylic acid: A furan derivative with different functional groups and applications.
Uniqueness: The unique combination of indole and furan moieties in [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine provides it with a distinct set of biological activities and chemical reactivity that is not commonly found in other compounds .
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C17H20N2O/c1-12-5-6-17-16(10-12)15(13(2)19-17)7-8-18-11-14-4-3-9-20-14/h3-6,9-10,18-19H,7-8,11H2,1-2H3 |
InChI Key |
OGNHJUWOXLUGNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CO3)C |
Origin of Product |
United States |
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